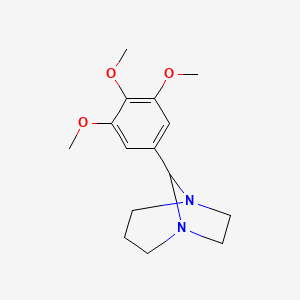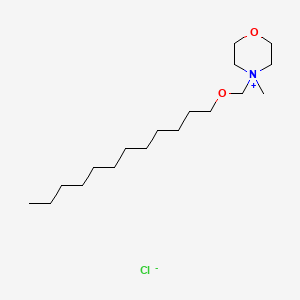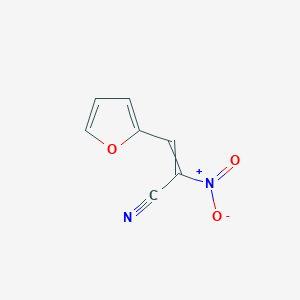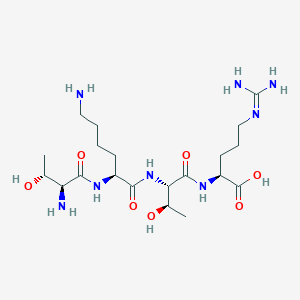
1-Pentanaminium, N,N,N-tripentyl-, fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanaminium, N,N,N-tripentyl-, fluoride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This specific compound is characterized by its structure, which includes a central nitrogen atom bonded to four pentyl groups and a fluoride ion.
Vorbereitungsmethoden
The synthesis of 1-Pentanaminium, N,N,N-tripentyl-, fluoride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of tripentylamine with pentyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-Pentanaminium, N,N,N-tripentyl-, fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other halides or nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In aqueous solutions, the compound can hydrolyze to form the corresponding alcohol and ammonium salt.
Common reagents used in these reactions include halides, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Pentanaminium, N,N,N-tripentyl-, fluoride has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Quaternary ammonium compounds, including this one, are explored for their potential antimicrobial properties.
Industry: It is used in the formulation of surfactants and detergents due to its surface-active properties.
Wirkmechanismus
The mechanism of action of 1-Pentanaminium, N,N,N-tripentyl-, fluoride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where the compound can penetrate and disrupt bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
1-Pentanaminium, N,N,N-tripentyl-, fluoride can be compared with other quaternary ammonium compounds such as:
- 1-Pentanaminium, N,N,N-tripentyl-, chloride
- 1-Pentanaminium, N,N,N-tripentyl-, bromide
- 1-Pentanaminium, N,N,N-tripentyl-, iodide
These compounds share similar structures but differ in the halide ion. The fluoride variant is unique due to the small size and high electronegativity of the fluoride ion, which can influence its reactivity and interaction with biological membranes.
Eigenschaften
CAS-Nummer |
69468-58-2 |
|---|---|
Molekularformel |
C20H44FN |
Molekulargewicht |
317.6 g/mol |
IUPAC-Name |
tetrapentylazanium;fluoride |
InChI |
InChI=1S/C20H44N.FH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DMUXGOVRWIDZEU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)



![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)




